(2S,3S)-2-(4-chlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid
CAS No.: 1391582-00-5
Cat. No.: VC2439765
Molecular Formula: C14H16ClNO3
Molecular Weight: 281.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1391582-00-5 |
|---|---|
| Molecular Formula | C14H16ClNO3 |
| Molecular Weight | 281.73 g/mol |
| IUPAC Name | (2S,3S)-2-(4-chlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C14H16ClNO3/c1-2-16-12(17)8-7-11(14(18)19)13(16)9-3-5-10(15)6-4-9/h3-6,11,13H,2,7-8H2,1H3,(H,18,19)/t11-,13+/m0/s1 |
| Standard InChI Key | UMLQXMOZFGLWBI-WCQYABFASA-N |
| Isomeric SMILES | CCN1[C@@H]([C@H](CCC1=O)C(=O)O)C2=CC=C(C=C2)Cl |
| SMILES | CCN1C(C(CCC1=O)C(=O)O)C2=CC=C(C=C2)Cl |
| Canonical SMILES | CCN1C(C(CCC1=O)C(=O)O)C2=CC=C(C=C2)Cl |
Introduction
(2S,3S)-2-(4-chlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid is a complex organic compound with a specific stereochemistry, indicated by the (2S,3S) notation. This compound belongs to the piperidine class, which is a six-membered ring structure containing nitrogen. The presence of a 4-chlorophenyl group and an ethyl substituent on the piperidine ring, along with a carboxylic acid group, makes it a compound of interest for various chemical and pharmaceutical applications.
Synthesis and Preparation
The synthesis of (2S,3S)-2-(4-chlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid typically involves complex organic reactions that require precise conditions to achieve the desired stereochemistry. While specific synthesis methods for this compound are not detailed in the available literature, similar compounds are often synthesized through multi-step reactions involving the formation of the piperidine ring, introduction of the chlorophenyl group, and incorporation of the carboxylic acid functionality.
Suppliers and Availability
(2S,3S)-2-(4-chlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid is available from specialty chemical suppliers such as Parchem, which offers this compound as part of its range of specialty materials .
Safety and Handling
As with many organic compounds, handling (2S,3S)-2-(4-chlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid requires appropriate safety precautions, including the use of protective equipment and adherence to standard laboratory safety protocols. Detailed safety data sheets (SDS) are typically available from suppliers to provide specific guidance on handling and storage.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume